molecular formula C₂₃H₂₈N₃O₆ B1142759 Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent CAS No. 1080533-15-8

Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent

Katalognummer B1142759
CAS-Nummer: 1080533-15-8
Molekulargewicht: 442.48
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mirtazapine is a noradrenergic and specific serotonergic antidepressant . The empirical formula of Mirtazapine is C17H19N3, and its molecular mass is 265.36 . Mirtazapine N-Glucuronide is a metabolite of Mirtazapine .


Synthesis Analysis

Mirtazapine and its metabolites can be separated by capillary electrophoresis with acetonitrile field-amplified sample stacking . The glucuronidation of Mirtazapine is one of the main metabolic pathways .


Molecular Structure Analysis

Mirtazapine has a tetracyclic skeleton belonging to the piperazino-azepine group of compounds . The α-2 antagonistic properties of the R (-)- and S (+)-enantiomers make them both pharmacologically active .


Chemical Reactions Analysis

Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg . Biotransformation is mainly mediated by the CYP2D6 and CYP3A4 isoenzymes .


Physical And Chemical Properties Analysis

Mirtazapine is effectively absorbed from the gastrointestinal tract . The pharmacokinetics of Mirtazapine are age- and sex-dependent . Adults and the elderly attain a steady state after 4 days and 6 days, respectively, after a once-daily oral dose .

Wissenschaftliche Forschungsanwendungen

Treatment of Major Depressive Disorder

Mirtazapine is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions. It is effective in treating major depressive disorder .

Management of Depression Associated with Various Diseases

Mirtazapine is effective in treating depression associated with epilepsy, Alzheimer’s disease, stroke, cardiovascular disease, and respiratory disease .

Improvement of Quality of Life in Cancer Patients

In cancer patients, Mirtazapine significantly reduced sadness, nausea, sleep disruption, and pain and improved quality of life .

Treatment of Various Mental Disorders

Mirtazapine has promising effects on Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders .

Therapeutic Applications in Situations Associated with Depression

Mirtazapine is potentially therapeutic in different situations associated with depression, such as liver, kidney, cardiovascular, respiratory, infertility, heavy metal-induced neurotoxicity, and pruritus .

Metabolic Studies

Mirtazapine is metabolized by N-demethylation to N-desmethylmirtazapine, aromatic-ring hydroxylation at position 8 to 8-hydrpxymirtazapine and N-oxidation to mirtazapine-N-oxide . The first two metabolites have much lower antidepressant activity than mirtazapine while the N-oxide metabolite is inactive .

Pharmacokinetic Studies

The S(+)-enantiomer of Mirtazapine was preferentially metabolised into an 8-hydroxy glucuronide . Other metabolic transformation pathways found for mirtazapine were demethylation and N-oxidation .

Drug Excretion Studies

Mirtazapine is extensively metabolised and almost completely excreted in the urine (over 80%) and faeces within a few days after oral administration .

Zukünftige Richtungen

Mirtazapine has shown promising effects on various conditions such as Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders . These positive outcomes motivate more clinical trials for this exceptional antidepressant in different conditions .

Eigenschaften

CAS-Nummer

1080533-15-8

Produktname

Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80per cent

Molekularformel

C₂₃H₂₈N₃O₆

Molekulargewicht

442.48

Synonyme

2-β-D-Glucopyranuronosyl-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepinium

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.